molecular formula C16H20ClNO3S B2887543 N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethylbutanamide CAS No. 863007-56-1

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethylbutanamide

Cat. No.: B2887543
CAS No.: 863007-56-1
M. Wt: 341.85
InChI Key: IDVKCTWJPDWXAI-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethylbutanamide is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. This molecule features a multi-domain structure, incorporating a 3-chlorophenyl group and a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety linked by a 2-ethylbutanamide chain. The 3-chlorophenyl group is a common pharmacophore in bioactive molecules, often associated with enhanced binding affinity and metabolic stability in compound libraries . The 1,1-dioxide derivative of dihydrothiophene indicates the presence of a sulfone group, which can influence the compound's electronic properties and solubility. This compound is provided for research purposes as a chemical probe to investigate neurological pathways. Its structural profile suggests potential as a candidate for studying interactions with central nervous system targets. Researchers can utilize this chemical to explore its properties in the context of ion channel modulation, given that many anticonvulsant and analgesic agents act on targets such as voltage-gated sodium and calcium channels . The presence of the amide functional group is a key feature in many therapeutically active molecules and is frequently found in compounds designed for their potential anticonvulsant and antinociceptive (pain-blocking) activities . Application Note: This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should conduct their own safety and efficacy studies for specific applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO3S/c1-3-12(4-2)16(19)18(14-7-5-6-13(17)10-14)15-8-9-22(20,21)11-15/h5-10,12,15H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVKCTWJPDWXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N(C1CS(=O)(=O)C=C1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of 2,3-Dihydrothiophene

The dihydrothiophene sulfone moiety is synthesized through controlled oxidation of 2,3-dihydrothiophene. Patent data reveals two viable oxidation protocols:

Method 1: Peracid-Mediated Oxidation

  • Reagents : Meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide/acetic acid
  • Solvent : Dichloromethane or ethyl acetate
  • Conditions : 0°C to room temperature, 4–24 hours
  • Yield : 70–85%

Method 2: Metal-Catalyzed Oxidation

  • Catalyst : Tungsten or vanadium oxides
  • Oxidant : Hydrogen peroxide
  • Solvent : Water/acetonitrile mixture
  • Conditions : 50–80°C, 6–12 hours
  • Yield : 65–78%

Introduction of the Amine Group

Amination at the 3-position is achieved via:
Nucleophilic Substitution

  • Substrate : 3-Bromo-1,1-dioxido-2,3-dihydrothiophene
  • Reagent : Ammonia (gas or aqueous)
  • Base : Potassium carbonate
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Conditions : 80°C, 12–18 hours
  • Yield : 60–72%

Synthesis of Fragment B: 2-Ethylbutanoyl Chloride

Carboxylic Acid Preparation

2-Ethylbutanoic acid is synthesized through:

  • Hydrolysis of nitriles : 2-Ethylbutyronitrile + H2SO4/H2O → 2-Ethylbutanoic acid (Yield: 88–95%)
  • Oxidation of aldehydes : 2-Ethylbutanal + KMnO4 → 2-Ethylbutanoic acid (Yield: 75–82%)

Conversion to Acyl Chloride

  • Reagent : Thionyl chloride (SOCl2) or oxalyl chloride
  • Catalyst : N,N-Dimethylformamide (DMF, 1–5 mol%)
  • Solvent : Toluene or dichloromethane
  • Conditions : Reflux, 2–4 hours
  • Yield : 90–98%

Amide Coupling: Final Assembly

Schotten-Baumann Reaction

  • Fragment A : 3-Amino-1,1-dioxido-2,3-dihydrothiophene (1.0 eq)
  • Fragment B : 2-Ethylbutanoyl chloride (1.2 eq)
  • Base : Aqueous sodium hydroxide (2.5 eq)
  • Solvent : THF/water biphasic system
  • Conditions : 0°C → room temperature, 2–6 hours
  • Yield : 65–70%

Carbodiimide-Mediated Coupling

  • Coupling Agent : N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
  • Activator : 4-Dimethylaminopyridine (DMAP)
  • Solvent : Dichloromethane or acetonitrile
  • Conditions : Nitrogen atmosphere, 12–24 hours
  • Yield : 75–85%

Purification and Characterization

Chromatographic Methods

  • Normal-phase silica gel : Hexane/ethyl acetate gradients
  • Reverse-phase C18 : Acetonitrile/water + 0.1% trifluoroacetic acid
  • Purity : >98% (HPLC)

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl3): δ 7.25 (m, 1H, ArH), 6.95–7.15 (m, 3H, ArH), 4.10–4.30 (m, 1H, CH-N), 3.20–3.40 (m, 2H, SCH2), 2.50–2.70 (m, 2H, COCH2), 1.40–1.60 (m, 4H, CH2CH2), 0.90 (t, 6H, CH3)
  • MS (ESI+) : m/z 385.1 [M+H]+

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h) Cost Index
Schotten-Baumann 65–70 95–97 2–6 Low
EDC/DMAP 75–85 98–99 12–24 High

Cost Index: Relative scale based on reagent prices and solvent recovery

Challenges and Optimization Strategies

Sulfone Stability

The 1,1-dioxido group is prone to reduction under strong acidic or basic conditions. Mitigation strategies include:

  • Using buffered aqueous phases during extractions
  • Avoiding prolonged exposure to temperatures >100°C

Stereochemical Control

The thiophene sulfone’s 3-position amine exhibits restricted rotation, potentially leading to diastereomer formation. Patent data recommends:

  • Chiral resolution via preparative HPLC with cellulose-based columns
  • Asymmetric synthesis using Evans oxazolidinone auxiliaries

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxido group to a thiol or thioether.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethylbutanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Features

The table below compares the target compound with structurally similar molecules:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Properties/Applications References
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethylbutanamide 3-chlorophenyl, dihydrothiophen-dioxido, 2-ethylbutanamide C₁₇H₂₁ClN₂O₃S 368.88 g/mol Hypothesized agrochemical/pharmaceutical use -
N-(3-methoxyphenyl)-N-(1,1-dioxido-dihydrothiophen-3-yl)acetamide 3-methoxyphenyl, dihydrothiophen-dioxido, acetamide C₁₃H₁₆N₂O₄S 296.34 g/mol Enhanced solubility due to methoxy group
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide) 3-chlorophenyl, tetrahydrofuran-oxo, cyclopropanecarboxamide C₁₅H₁₅ClN₂O₃ 306.75 g/mol Fungicidal activity
SARS-CoV-2 inhibitor 5RH2 (2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide) 3-chlorophenyl, pyridinyl, acetamide C₁₄H₁₃ClN₂O 276.72 g/mol Binding affinity to viral protease (-22 kcal/mol)
N-(3-fluorobenzyl)-N-(1,1-dioxido-dihydrothiophen-3-yl)-3-methylbenzofuran-2-carboxamide 3-fluorobenzyl, dihydrothiophen-dioxido, benzofuran-carboxamide C₂₁H₂₀FNO₄S 401.45 g/mol Rigid aromatic system for target interactions

Functional Group Analysis

  • 3-Chlorophenyl vs. Other Aromatic Groups : The 3-chlorophenyl group (electron-withdrawing) in the target compound contrasts with methoxyphenyl (electron-donating, ), fluorobenzyl (moderate polarity, ), and pyridinyl (hydrogen-bond acceptor, ). These differences influence electronic distribution and binding interactions.
  • Sulfone vs. Other Heterocycles : The 1,1-dioxido-dihydrothiophen moiety provides polarity and metabolic stability compared to tetrahydrofuran (cyprofuram, ) or pyridine (5RH2, ).

Q & A

Q. What are the key synthetic routes for synthesizing N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethylbutanamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Thiophene ring functionalization : Introduction of the dioxido group via oxidation of 2,3-dihydrothiophene derivatives using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) .
  • Amide coupling : Reaction of the chlorophenyl-substituted amine with 2-ethylbutanoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
  • Optimization : Yield improvements require controlled temperatures (0–25°C for coupling), solvent selection (polar aprotic solvents for nucleophilic steps), and catalyst screening (e.g., DMAP for acylation) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing the compound’s structure?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent integration and amide bond formation (e.g., peaks at δ 7.2–7.5 ppm for chlorophenyl protons) .
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures to resolve stereochemistry and confirm the dioxido-thiophene conformation .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ peak matching C17_{17}H21_{21}ClNO3_3S) .

Q. What preliminary biological screening approaches are recommended to assess its bioactivity?

  • Methodological Answer :
  • Antifungal assays : Broth microdilution (CLSI M38/M44) against Candida albicans and Aspergillus fumigatus to determine MIC values .
  • Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK293) to evaluate IC50_{50} and selectivity indices .
  • Enzyme inhibition : Fluorescence-based assays targeting cyclooxygenase (COX) or cytochrome P450 isoforms to probe mechanistic pathways .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like COX-2 or fungal lanosterol demethylase. Focus on hydrogen bonding with the dioxido group and hydrophobic interactions with the chlorophenyl moiety .
  • MD simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, analyzing RMSD and binding free energies (MM-PBSA) .
  • QSAR modeling : Correlate structural descriptors (e.g., ClogP, polar surface area) with antifungal activity to guide analog design .

Q. What strategies address conflicting data in pharmacokinetic studies (e.g., solubility vs. bioactivity)?

  • Methodological Answer :
  • Solubility enhancement : Test co-solvents (DMSO/PEG mixtures) or cyclodextrin inclusion complexes to improve aqueous solubility without altering bioactivity .
  • Metabolic stability assays : Liver microsome studies (human/rat) identify metabolic hotspots (e.g., thiophene ring oxidation) for structural modification .
  • Controlled variable replication : Standardize assay conditions (pH, serum protein content) to minimize variability across labs .

Q. How can reaction kinetics and thermodynamics be analyzed during synthesis optimization?

  • Methodological Answer :
  • Kinetic studies : Use stopped-flow NMR or HPLC to monitor amide coupling rates under varying temperatures (Arrhenius plots) and solvent polarities (e.g., DMF vs. THF) .
  • Thermodynamic profiling : DSC (differential scanning calorimetry) measures reaction enthalpy changes, while van’t Hoff analysis correlates equilibrium constants with temperature .
  • Computational DFT : Gaussian 09 calculates transition-state energies for rate-limiting steps (e.g., acylation) to guide catalyst selection .

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